2-Diphenylphosphorylbutanoic acid
Description
2-Diphenylphosphorylbutanoic acid is a organophosphorus compound characterized by a butanoic acid backbone substituted with a diphenylphosphoryl group (-PO(Ph)₂) at the second carbon. This structure imparts unique electronic and steric properties, making it valuable in catalysis, ligand design, and medicinal chemistry. The phosphoryl group (P=O) enhances acidity compared to unmodified carboxylic acids, while the phenyl groups contribute to hydrophobicity and π-π interactions.
Properties
CAS No. |
5307-50-6 |
|---|---|
Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-diphenylphosphorylbutanoic acid |
InChI |
InChI=1S/C16H17O3P/c1-2-15(16(17)18)20(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |
InChI Key |
FUVUTQFTUFYTAS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Diphenylphosphino)benzoic Acid (CAS: 17261-28-8)
- Structure: A benzoic acid derivative with a diphenylphosphino (-P(Ph)₂) group at the ortho position (C2 of the benzene ring).
- Molecular Formula : C₁₉H₁₅O₂P .
- Key Differences: Phosphorus Oxidation State: The phosphino group (-P(Ph)₂) in this compound is in a lower oxidation state (+1) compared to the phosphoryl group (-PO(Ph)₂, +5) in 2-diphenylphosphorylbutanoic acid. This alters redox activity and ligand coordination properties. Acidity: The phosphoryl group in this compound is a stronger electron-withdrawing group, increasing the acidity of the carboxylic proton (predicted pKa ~2–3) compared to the phosphino analog (pKa ~4–5). Applications: While 2-(diphenylphosphino)benzoic acid is used in transition-metal catalysis due to its chelating ability , the phosphoryl variant may favor hydrogen-bonding interactions or act as a chiral auxiliary.
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid; CAS: 76-93-7)
- Structure : A diphenyl-substituted hydroxyacetic acid with two phenyl groups and a hydroxyl group at the central carbon.
- Molecular Formula : C₁₄H₁₂O₃ .
- Key Differences: Functional Groups: Benzilic acid lacks a phosphorus moiety, relying on hydroxyl and carboxylic acid groups for reactivity. The absence of a phosphoryl group reduces its electron-withdrawing effects and acidity (pKa ~3–4 for benzilic acid). Solubility: The phosphoryl group in this compound enhances polarity, likely improving aqueous solubility compared to benzilic acid, which is more lipophilic. Stereoelectronic Effects: The phosphoryl group enables stronger hydrogen-bond acceptor capacity, useful in supramolecular chemistry or enzyme inhibition.
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Phosphoryl groups enhance electrophilicity at the carboxylic acid, facilitating nucleophilic reactions (e.g., esterification) compared to phosphino or hydroxyl analogs .
- Catalytic Utility: Phosphoryl-containing acids show promise in asymmetric catalysis due to their ability to stabilize transition states via P=O···H interactions, a feature less pronounced in benzilic acid .
- Crystallographic Behavior : While SHELX software is widely used for small-molecule crystallography, the bulky diphenyl groups in these compounds may complicate refinement, necessitating high-resolution data for accurate structural determination.
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